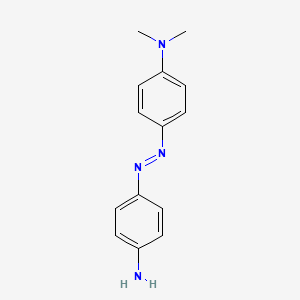

N,n-dimethyl-4,4'-azodianiline

Description

The exact mass of the compound Benzenamine, 4-[(4-aminophenyl)azo]-N,N-dimethyl- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.55e-05 m. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-[[4-(dimethylamino)phenyl]diazenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4/c1-18(2)14-9-7-13(8-10-14)17-16-12-5-3-11(15)4-6-12/h3-10H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRIUXYMUSKBHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060229 | |

| Record name | 4-((4-Aminophenyl)azo)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

539-17-3 | |

| Record name | 4-[2-(4-Aminophenyl)diazenyl]-N,N-dimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=539-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-N,N-Dimethylamino-4-aminoazobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-[2-(4-aminophenyl)diazenyl]-N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-((4-Aminophenyl)azo)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(4-aminophenyl)azo]-N,N-dimethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to N,N-dimethyl-4,4'-azodianiline (CAS 5 pathetic.com9-17-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethyl-4,4'-azodianiline, identified by CAS number 539-17-3, is an aromatic azo compound. Also known as 4-Amino-4'-(dimethylamino)azobenzene or by its dye designation, Disperse Black 3, this molecule is characterized by a diazene bridge (-N=N-) connecting a dimethylaniline ring and an aniline ring.[1][2][3] Its conjugated system is responsible for its chromatic properties, making it a valuable component in the synthesis of various dyes.[4][5] Beyond its role in color chemistry, the compound serves as a versatile reagent in organic synthesis and has applications in analytical chemistry and biological research.[2][5] This guide provides an in-depth overview of its chemical and physical properties, synthesis and analytical workflows, toxicological profile, and metabolic considerations.

Chemical and Physical Properties

This compound typically presents as a dark orange to rust-brown crystalline powder.[4] It is a lipophilic substance with very low solubility in water but is soluble in organic solvents such as ethanol and acetone.[4][6] The compound is stable under normal laboratory conditions but is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 539-17-3 | [1][2][7] |

| Molecular Formula | C₁₄H₁₆N₄ | [4][5][8] |

| Molecular Weight | 240.30 g/mol | [3][5][7][8] |

| Appearance | Dark orange to rust brown powder, crystals, or chunks | [1][2][4] |

| Melting Point | 186 - 195 °C (with decomposition) | [2][4][5] |

| Boiling Point | Not applicable | [6] |

| Water Solubility | Partly miscible / Sparingly soluble | [6] |

| Solubility | Soluble in ethanol, acetone, carbon tetrachloride | [4] |

| Flash Point | Not applicable | [2] |

| Synonyms | 4-Amino-4'-(dimethylamino)azobenzene, Disperse Black 3, C.I. 11025 | [1][2][7] |

Table 2: Spectroscopic Data Summary

Structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques. While specific peak data is dependent on experimental conditions, the availability of reference spectra is crucial for characterization.

| Technique | Availability | Reference(s) |

| ¹H NMR | Reference spectra available | [9] |

| ¹³C NMR | Reference spectra available | [9] |

| FT-IR | Reference spectra available | [7][9] |

| Mass Spectrometry (MS) | Reference spectra available | [7][9] |

| Raman Spectroscopy | Reference spectra available | [9] |

| UV-Visible Spectroscopy | Characterized as a dye, UV-Vis data is fundamental | [5] |

Synthesis and Analysis

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process involving diazotization followed by an azo coupling reaction. A common route involves the diazotization of a precursor like 4-nitroaniline, which is then coupled with N,N-dimethylaniline. The resulting nitro-substituted azo compound is subsequently reduced to yield the final amino product.[4]

Experimental Protocol: Representative Synthesis

This protocol describes a general method for the synthesis of an azo dye, adapted for this compound based on established chemical principles.[4][10]

-

Diazotization of 4-Nitroaniline:

-

Dissolve 4-nitroaniline in dilute hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice-water bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. Maintain the temperature below 5 °C.

-

Stir the mixture for 15-20 minutes after the addition is complete to ensure the full formation of the 4-nitrobenzenediazonium chloride salt.

-

-

Azo Coupling:

-

In a separate vessel, dissolve an equimolar amount of N,N-dimethylaniline in a suitable solvent (e.g., ethanol or acetic acid).

-

Cool the N,N-dimethylaniline solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring.

-

Adjust the pH of the reaction mixture to be slightly alkaline (pH 7-8) by slowly adding a sodium hydroxide or sodium acetate solution to facilitate the coupling reaction.[10]

-

A colored precipitate of 4-(4-nitrophenylazo)-N,N-dimethylaniline should form. Continue stirring in the cold for 30-60 minutes.

-

-

Reduction and Isolation:

-

Isolate the intermediate product by vacuum filtration and wash with cold water.

-

Create a slurry of the intermediate in an aqueous or alcoholic solution.

-

Add a reducing agent, such as sodium sulfide (Na₂S) or perform catalytic hydrogenation, to reduce the nitro group to an amine.

-

Monitor the reaction until completion (e.g., by TLC).

-

Isolate the crude this compound product.

-

-

Purification:

-

Purify the crude product by recrystallization, typically from an aqueous ethanol solution, to obtain the final product with high purity.[4]

-

Analytical Workflow

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and for quantifying it in various matrices. A typical workflow involves reverse-phase chromatography coupled with a UV-Vis or mass spectrometry detector.[11][12]

Biological Activity and Metabolism

Toxicological Profile

This compound is classified as a hazardous substance. It is an irritant to the skin, eyes, and respiratory system.[2][6] Skin contact may lead to sensitization.[6] A significant toxicological concern associated with aniline derivatives is the potential to cause methemoglobinemia, a condition where the oxygen-carrying capacity of the blood is reduced.[1] Symptoms can include dizziness, headache, and cyanosis (a bluish discoloration of the skin).[1] While animal studies have suggested potential carcinogenic and adverse reproductive effects, the compound is not currently listed as a carcinogen by major regulatory bodies like IARC or NTP.[1]

Table 3: Safety and Hazard Information

| Hazard Type | GHS Classification and Statements | Reference(s) |

| Classification | Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system) | [2][7] |

| Signal Word | Warning | [2][7] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][7] |

| Precautions | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

| Target Organs | Respiratory System, Blood | [1][2] |

Metabolic Pathway

The metabolism of azo dyes is a critical factor in their toxicological assessment. The primary metabolic pathway is the reductive cleavage of the azo bond (-N=N-), which is primarily carried out by azoreductases from the intestinal microbiota and, to a lesser extent, by hepatic enzymes.[13][14][15] This reduction breaks the molecule into its constituent aromatic amines.

For this compound, this cleavage would be expected to yield p-phenylenediamine and N,N-dimethyl-p-phenylenediamine . These resulting aromatic amines can then undergo further Phase I (oxidation, demethylation) and Phase II (conjugation) metabolic reactions.[16] The toxicity of azo dyes is often attributed to these metabolic products rather than the parent compound.[13][14]

Experimental Protocol: In Vitro Metabolism Study

This protocol provides a methodology for investigating the metabolism of this compound using liver microsomes, a common in vitro model for studying drug metabolism.[17][18]

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, prepare the incubation mixture on ice.

-

Add phosphate buffer (e.g., 0.1 M, pH 7.4).

-

Add liver microsomes (e.g., from rat, human; final concentration ~0.5-1.0 mg/mL protein).[18]

-

Add the test compound, this compound, dissolved in a suitable organic solvent like DMSO (final solvent concentration should be <1%). A typical starting substrate concentration is 1-10 µM.

-

-

Initiation of Reaction:

-

Pre-incubate the mixture at 37 °C for 5 minutes.

-

Initiate the metabolic reaction by adding an NADPH-regenerating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Control incubations should be performed without the NADPH system to check for non-enzymatic degradation.

-

-

Incubation and Termination:

-

Incubate the reaction at 37 °C in a shaking water bath for a specified time (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. This step also precipitates the microsomal proteins.

-

-

Sample Processing:

-

Vortex the terminated reaction mixture.

-

Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean vial for analysis.

-

-

Analysis:

-

Analyze the supernatant using a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.

-

Use the LC-MS data to identify potential metabolites by looking for expected mass shifts (e.g., for oxidation, demethylation, conjugation) and to quantify the depletion of the parent compound over time.

-

Applications

This compound is a multifunctional compound with applications spanning several scientific and industrial fields.

-

Dyes and Pigments: As "Disperse Black 3," it is used as a disperse dye for synthetic fibers like polyester and acetate.[4][6] It is also an intermediate in the production of other azo dyes.[5]

-

Organic Synthesis: It serves as a building block in synthetic chemistry. For instance, it has been used in condensation reactions to create azo-based phenylthiophene Schiff bases.[2][19]

-

Analytical Chemistry: Its strong chromophore makes it suitable for use in the development of colorimetric assays and as a chromogenic label for oligosaccharides and monosaccharides in biochemical analysis.[2][5]

-

Life Sciences: It is used as a stain in hematology and histology applications.[2][5] Its structure also makes it a subject of study in research on the biological effects and metabolism of azo compounds.[5]

Conclusion

This compound (CAS 539-17-3) is a compound of significant interest due to its widespread use as a dye and its utility as a chemical intermediate. A comprehensive understanding of its properties, from its physicochemical characteristics to its toxicological and metabolic profiles, is essential for its safe handling and for the development of novel applications. The protocols and data summarized in this guide provide a technical foundation for researchers and professionals working with this versatile azo compound. Further research into its specific metabolic pathways and potential biological interactions will continue to be an important area of study.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. N,N-二甲基-4,4′-二胺基偶氮苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. N,N-二甲基-4,4′-二胺基偶氮苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 539-17-3 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. 4-((4-aminophenyl)azo)-N,N-dimethylaniline | C14H16N4 | CID 10872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. This compound(539-17-3) 1H NMR spectrum [chemicalbook.com]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. Study on HPLC method for determination of aniline,N-methylaniline and N,N-dimethylaniline in air | Semantic Scholar [semanticscholar.org]

- 12. Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Reductive metabolism of azo dyes and drugs: Toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Determination of aniline and metabolites produced in vitro by liquid chromatography/electrochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]

- 19. scientificlabs.co.uk [scientificlabs.co.uk]

An In-depth Technical Guide to N,N-Dimethyl-4,4'-azodianiline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-4,4'-azodianiline, also known as 4-Amino-4'-(dimethylamino)azobenzene or Disperse Black 3, is an aromatic azo compound characterized by the presence of a diazo group (-N=N-) connecting two aniline derivatives.[1][2] This molecule is of significant interest due to its applications as a dye and its potential as a scaffold in the development of novel organic materials and pharmacologically active agents.[2][3] Its extended conjugated system is responsible for its characteristic color.[4] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, spectroscopic characterization, and a discussion of its known applications and safety considerations.

Chemical and Physical Properties

This compound is typically an orange to red-black crystalline powder.[4] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₆N₄ | [4][5] |

| Molecular Weight | 240.30 g/mol | [1] |

| CAS Number | 539-17-3 | [5] |

| Appearance | Orange to red-black crystalline powder | [4] |

| Melting Point | 186 - 187 °C (decomposes) | [4] |

| Solubility | Soluble in ethanol, acetone, and carbon tetrachloride. | [4] |

| InChI Key | BVRIUXYMUSKBHG-WUKNDPDISA-N | [2] |

| SMILES | CN(C)c1ccc(cc1)\N=N\c2ccc(N)cc2 | [2] |

Synthesis

The synthesis of this compound is a two-step process. The first step involves the diazotization of p-nitroaniline followed by an azo coupling reaction with N,N-dimethylaniline to form 4-nitro-4'-(dimethylamino)azobenzene. The second step is the reduction of the nitro group to an amino group to yield the final product.[4][6]

Experimental Protocols

Step 1: Synthesis of 4-nitro-4'-(dimethylamino)azobenzene (Azo Coupling)

This procedure is adapted from the diazotization of p-nitroaniline and coupling with N,N-dimethylaniline.[7]

-

Materials:

-

p-Nitroaniline (1.38 g)

-

Concentrated Sulfuric Acid (H₂SO₄, 2 mL)

-

Deionized Water (10 mL)

-

Sodium Nitrite (NaNO₂, 0.69 g)

-

N,N-Dimethylaniline (1.21 g)

-

1 M Hydrochloric Acid (HCl, 1.5 mL)

-

1 M Sodium Hydroxide (NaOH, approx. 10 mL)

-

Ice

-

-

Procedure:

-

In a beaker, carefully add 2 mL of concentrated H₂SO₄ to 10 mL of deionized water.

-

To this acidic solution, add 1.38 g of p-nitroaniline. Gently heat the mixture to dissolve the solid.

-

Cool the solution in an ice bath to between 10-15 °C.

-

In a separate test tube, dissolve 0.69 g of NaNO₂ in approximately 2 mL of water.

-

Add the NaNO₂ solution dropwise to the p-nitroaniline solution while maintaining the temperature between 10-15 °C and stirring continuously. This forms the p-nitrobenzenediazonium sulfate.

-

In another beaker, dissolve 1.21 g of N,N-dimethylaniline in 1.5 mL of 1 M HCl.

-

Slowly add the cold diazonium salt solution to the N,N-dimethylaniline solution with constant stirring. A colored product should form.

-

After complete addition, add approximately 10 mL of cold 1 M NaOH solution to neutralize the mixture.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and air dry.

-

Step 2: Reduction of 4-nitro-4'-(dimethylamino)azobenzene to this compound

This procedure is adapted from the reduction of a similar nitro-azo compound.[8]

-

Materials:

-

4-nitro-4'-(dimethylamino)azobenzene (from Step 1)

-

Ethanol

-

25% Sodium Hydrogen Sulfide (NaSH) solution

-

-

Procedure:

-

Suspend the 4-nitro-4'-(dimethylamino)azobenzene in ethanol in a round-bottom flask equipped with a reflux condenser and a stirrer.

-

Heat the suspension to a gentle reflux.

-

Add a 25% solution of sodium hydrogen sulfide dropwise to the refluxing suspension over a period of approximately 35 minutes.

-

Continue refluxing with stirring for an additional hour.

-

Cool the reaction mixture to room temperature.

-

Add water to the mixture to precipitate the product.

-

Collect the solid by vacuum filtration.

-

Wash the residue with a water/ethanol mixture (3:1 by volume).

-

Dry the final product, this compound, in a vacuum oven at 50 °C.

-

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Reaction Mechanism: Electrophilic Aromatic Substitution

The core of the synthesis is the azo coupling, which is an electrophilic aromatic substitution reaction. The diazonium ion acts as the electrophile, and the electron-rich N,N-dimethylaniline acts as the nucleophile. The substitution typically occurs at the para position of the aniline derivative due to steric hindrance and electronic effects.

Caption: General mechanism of the azo coupling reaction.

Spectroscopic Characterization

Spectroscopic techniques are crucial for confirming the structure and purity of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on both rings and the methyl protons of the dimethylamino group. The chemical shifts and splitting patterns would confirm the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments, confirming the presence of the aromatic rings, the azo group-attached carbons, and the methyl carbons.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic rings and methyl groups, C=C stretching of the aromatic rings, and the N=N stretching of the azo group.

-

UV-Visible (UV-Vis) Spectroscopy: Due to its extended π-conjugated system, this compound exhibits strong absorption in the visible region of the electromagnetic spectrum, which is responsible for its color. The λ_max value can be used for quantitative analysis.

Applications and Research Directions

This compound and its derivatives have several applications and are subjects of ongoing research:

-

Dye Industry: It is used as a disperse dye, known as Disperse Black 3, for coloring synthetic fibers.[2][4]

-

Analytical Chemistry: Azo compounds are often used as pH indicators and in colorimetric assays due to their color changes in different chemical environments.

-

Organic Synthesis: The amino and azo functionalities serve as reactive sites for the synthesis of more complex molecules, including Schiff bases and heterocyclic compounds.[2]

-

Pharmacological Research: While specific signaling pathway involvement for this compound is not well-documented, related azo compounds have been investigated for various biological activities, including antimicrobial and anticancer properties.[3] The structural motif of this compound makes it a candidate for further investigation in drug discovery and development. Future research could focus on its potential interactions with biological targets and its metabolic fate.

Safety and Handling

This compound should be handled with care in a laboratory setting.

-

Hazards: It may cause skin, eye, and respiratory tract irritation.[1] It is classified as a warning for skin and serious eye irritation.[1]

-

Precautions: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

This compound is a versatile azo compound with established applications in the dye industry and potential for further exploration in materials science and medicinal chemistry. This guide provides a foundational understanding of its properties, synthesis, and characterization, intended to support researchers and scientists in their work with this molecule. Further investigation into its biological activities and potential signaling pathway interactions is a promising area for future research.

References

- 1. 4-((4-aminophenyl)azo)-N,N-dimethylaniline | C14H16N4 | CID 10872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-二甲基-4,4′-二胺基偶氮苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 539-17-3 [chemicalbook.com]

- 7. Chemistry 210 Experiment 6 [home.miracosta.edu]

- 8. prepchem.com [prepchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on N,N-Dimethyl-4,4'-azodianiline

This technical guide provides a comprehensive overview of the molecular structure, weight, synthesis, and known applications of this compound. It is intended to be a valuable resource for professionals in research, science, and drug development.

Molecular Structure and Properties

This compound is a dimethylated diazo dye.[1] Its chemical structure consists of two aniline rings linked by an azo group (-N=N-), with one of the aniline rings substituted with two methyl groups at the nitrogen atom.

Molecular Formula: C₁₄H₁₆N₄[1]

Molecular Weight: 240.30 g/mol

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 539-17-3 | [1] |

| Appearance | Dark orange to rust brown crystalline powder | [2] |

| Melting Point | 190-195 °C (decomposes) | [2] |

| Solubility | Soluble in ethanol, acetone, and carbon tetrachloride. | [2] |

Synthesis

A general method for the synthesis of this compound involves a diazo coupling reaction. The process can be broadly outlined as follows:

-

Diazotization: 4-Nitroaniline is treated with a source of nitrous acid (e.g., sodium nitrite and a strong acid) to form a diazonium salt.

-

Coupling: The resulting diazonium salt is then coupled with N,N-dimethylaniline.

-

Reduction: The nitro group on the resulting compound is subsequently reduced to an amino group to yield this compound.[2]

A more detailed, though related, experimental protocol for a similar azo dye synthesis is described as follows: A solution of N,N-dimethylaniline in acetic acid is slowly added to a suspension of a diazonium salt. A reddish-purple mass is expected to form. The reaction mixture is then made basic by the slow addition of a sodium hydroxide solution, which facilitates the coupling reaction, ideally at a pH of around 7.

Applications

This compound has a range of applications stemming from its properties as an azo dye.

Industrial Applications

-

Dyes and Pigments: It is utilized as a disperse dye, known as Disperse Black 3, in the manufacturing of dyes for textiles and plastics.[3][4]

-

Polymer Chemistry: This compound serves as a colorant in various polymer formulations.[5]

Research and Development Applications

-

Analytical Chemistry: this compound is employed in the development of colorimetric assays due to its vibrant color.[5]

-

Organic Synthesis: It is used as an intermediate in the synthesis of other organic molecules, such as azo-based phenylthiophene Schiff bases.[3][4]

-

Biological Research: While specific applications in drug development are not extensively documented, it is used in studies involving azo compounds to understand their biological effects.[5] Some related azo dye derivatives have been investigated for their potential anticancer activities.

Experimental Protocols

Direct ELISA Protocol

-

Antigen Immobilization:

-

Dilute the antigen to a final concentration of 1–100 μg/ml in a binding buffer.

-

Add 100 μl of the diluted antigen to each well of a microplate.

-

Incubate for 2 hours at room temperature or overnight at 4°C.

-

Wash the plate four times with a wash solution to remove unbound antigen.

-

-

Blocking:

-

Add 200 μl of a blocking solution to each well.

-

Incubate for at least 30 minutes at room temperature.

-

-

Detection:

-

Add 100 μl of the enzyme-conjugated primary antibody, diluted in the blocking buffer, to each well.

-

Incubate for 1-2 hours at room temperature.

-

Wash the plate four times with the wash solution.

-

-

Substrate Reaction and Measurement:

-

Add 100 μl of the appropriate chromogenic substrate solution to each well.

-

Incubate in the dark for a period sufficient to develop color.

-

Stop the reaction by adding 50 μl of a stop solution.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Logical Workflow for Synthesis

The synthesis of this compound can be visualized as a sequential process.

Caption: Synthesis workflow for this compound.

Safety Information

This compound is classified as a hazardous substance. It is reported to be poisonous by the intraperitoneal route and has shown mutagenic effects. When heated to decomposition, it emits toxic fumes of nitrogen oxides.[2] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.

Conclusion

This compound is a versatile azo dye with established applications in industrial settings and potential for use in various research areas. This guide provides foundational technical information to support its handling, synthesis, and application by researchers and drug development professionals. Further investigation into its biological activities and potential therapeutic applications is warranted.

References

synonyms for N,n-dimethyl-4,4'-azodianiline

An In-depth Technical Guide to N,N-dimethyl-4,4'-azodianiline

For Researchers, Scientists, and Drug Development Professionals

Overview

This compound, a versatile azo compound, is recognized for its vibrant color and utility in various scientific and industrial applications.[1] Primarily known as the disperse dye Disperse Black 3, its chemical structure features a diazo bridge connecting a dimethylated aniline ring and an aniline ring.[2] This structure makes it a valuable component in the manufacturing of dyes for textiles and plastics, as a colorant in polymer chemistry, and as a reagent in organic synthesis and analytical chemistry.[1] Its applications extend to biological research, where it is used in colorimetric assays and for the chromogenic labeling of monosaccharides and oligosaccharides.[1][3] This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications.

Synonyms and Chemical Identifiers

The compound is known by numerous names in literature and commercial listings. Proper identification is crucial for accurate research and procurement.

-

Common Synonyms: 4-Amino-4'-(dimethylamino)azobenzene, 4-(4-Dimethylaminophenylazo)aniline, C.I. Disperse Black 3, 4-Amino-4′-dimethylaminoazobenzene, ADAB, p,p′-DMPA-aniline.[4]

-

IUPAC Name: 4-[[4-(dimethylamino)phenyl]diazenyl]aniline.[4]

-

Trade Names: Acetile Diazo Black N, Supracet Diazo Black A, Microsetile Diazo Black G.[4]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below. This data is essential for experimental design, safety protocols, and analytical characterization.

| Property | Value | Reference(s) |

| CAS Number | 539-17-3 | [1][4][5][6] |

| EC Number | 208-712-5 | [4][6] |

| Molecular Formula | C₁₄H₁₆N₄ | [1][5][7] |

| Molecular Weight | 240.30 g/mol | [1][4][5][6][7] |

| Appearance | Dark orange to rust-brown crystalline powder.[7] | [1][7] |

| Melting Point | 190-195 °C (decomposes) | [1][6][7] |

| Solubility | Soluble in ethanol, acetone, and carbon tetrachloride.[7] | [7] |

| SMILES String | CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N | [4][6] |

| InChI Key | BVRIUXYMUSKBHG-UHFFFAOYSA-N | [4] |

Experimental Protocols

Synthesis Protocol

The synthesis of this compound is typically achieved through a classical diazo-coupling reaction.[8] The general procedure involves three main stages: diazotization of an aromatic amine, azo coupling with N,N-dimethylaniline, and a final reduction step.

Methodology:

-

Diazotization of 4-Nitroaniline:

-

Dissolve 4-nitrobenzenamine in a solution of hydrochloric or sulfuric acid.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Add a cooled aqueous solution of sodium nitrite dropwise while maintaining the low temperature. The reaction forms a diazonium salt solution.[7]

-

-

Azo Coupling:

-

Prepare a solution of N,N-dimethylaniline in a suitable solvent.

-

Slowly add the previously prepared diazonium salt solution to the N,N-dimethylaniline solution with constant stirring.[7]

-

Maintain the reaction pH and temperature as needed for the specific coupling reaction, often by the slow addition of a base like sodium hydroxide to facilitate the coupling.[9]

-

-

Reduction of the Nitro Group:

-

Following the coupling reaction, the intermediate compound (containing a nitro group) is isolated.

-

The nitro group is then reduced to an amino group to yield the final product, this compound.[7] This can be achieved using various reducing agents, such as sodium dithionite or catalytic hydrogenation.

-

Purification Protocol

The crude product obtained from the synthesis can be purified to achieve the desired grade for analytical or research purposes.

Methodology:

-

Crystallization: The primary method for purifying the azo dye is crystallization from an aqueous ethanol solution.[7]

-

Dissolve the crude this compound in a minimum amount of hot aqueous ethanol.

-

Allow the solution to cool slowly to room temperature to form crystals.

-

Further cool the mixture in an ice bath to maximize the yield of the precipitate.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the crystals under vacuum.

-

Visualization of Key Processes

The following diagrams illustrate the general workflow for the synthesis of this compound and its application in chromogenic labeling.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. N,N-ジメチル-4,4′-アゾジアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-((4-aminophenyl)azo)-N,N-dimethylaniline | C14H16N4 | CID 10872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. This compound | 539-17-3 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

A Comprehensive Technical Guide to the Solubility of N,N-Dimethyl-4,4'-azodianiline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of N,N-dimethyl-4,4'-azodianiline in various organic solvents. This document is intended to be a critical resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. Understanding the solubility of this compound is paramount for its application in synthesis, formulation, and quality control processes.

Core Compound Information

This compound, also known as Disperse Black 3, is an azo dye characterized by its deep color and is utilized in various industrial and research applications. Its molecular structure, featuring both polar (amino groups) and non-polar (aromatic rings, dimethylamino group) moieties, dictates its solubility behavior in different solvent environments.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, qualitative information indicates its solubility in several common organic solvents. One source states that this compound is soluble in ethanol, acetone, and carbon tetrachloride[1][2]. For a closely related compound, Solvent Black 3, which shares a similar core structure, quantitative data at 20°C is available and serves as a valuable reference point.

| Organic Solvent | Solubility of Solvent Black 3 (g/L at 20°C) |

| Acetone | 80 |

| Butyl Acetate | 100 |

| Methylbenzene | 10.3 |

| Dichloromethane | 116.8 |

| Ethyl Alcohol | 35.5 |

Note: This data is for the related compound "Solvent Black 3" and should be used as an estimate for this compound. Experimental verification is highly recommended.

A single quantitative measurement for this compound indicates a water solubility of 120.2 µg/L at 25°C.

Experimental Protocols for Solubility Determination

The solubility of this compound in organic solvents can be determined using established methodologies. The isothermal shake-flask method is a widely accepted and reliable technique.

Isothermal Shake-Flask Method

This method involves equilibrating a surplus of the solid compound with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry, given the colored nature of the dye.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Incubator shaker or a constant temperature water bath with a shaker

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane material)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that saturation is reached.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an incubator shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Separation of Undissolved Solid:

-

After equilibration, remove the vials from the shaker and allow them to stand for a short period to let the excess solid settle.

-

Carefully separate the saturated supernatant from the undissolved solid. This can be achieved by either centrifugation followed by decantation of the supernatant or by direct filtration of the solution using a syringe filter compatible with the organic solvent.

-

-

Quantification of Dissolved Solute:

-

Accurately dilute a known volume of the clear, saturated supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of the standard solutions and the diluted sample solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. The solvent used for dilution should be used as the blank.

-

Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.

-

Determine the concentration of this compound in the diluted sample by interpolating its absorbance on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the organic solvent using the following formula, taking into account the dilution factor:

Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution factor

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent using the isothermal shake-flask method coupled with UV-Vis spectrophotometry.

Caption: Workflow for determining the solubility of this compound.

Signaling Pathways and Experimental Workflows

While "signaling pathways" are not directly applicable to the chemical property of solubility, the experimental workflow can be visualized to delineate the logical progression of the procedure. The diagram above serves this purpose by outlining the key stages from sample preparation to final data analysis. This structured approach ensures reproducibility and accuracy in the determination of solubility, a critical parameter for the effective use of this compound in research and development.

References

Stability and Storage Conditions for N,N-Dimethyl-4,4'-azodianiline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for N,N-dimethyl-4,4'-azodianiline (CAS 539-17-3), a versatile azo dye also known as Disperse Black 3.[1] Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in research and development applications.

Chemical and Physical Properties

This compound is an organic compound characterized by an azo group (-N=N-) connecting two aniline-derived moieties. Its chemical structure plays a significant role in its color, reactivity, and stability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆N₄ | [1][2] |

| Molecular Weight | 240.30 g/mol | [1] |

| Appearance | Orange powder, crystals, or chunks | |

| Melting Point | 190-195 °C (with decomposition) | [2] |

| CAS Number | 539-17-3 | [1] |

Stability Profile

This compound is generally considered stable under normal laboratory temperatures and pressures. However, its stability can be influenced by exposure to heat, light, humidity, and incompatible materials.

Thermal Stability

The compound is stable at room temperature but will decompose upon heating to its melting point. The reported melting point of 190-195 °C is accompanied by decomposition, indicating that this is the threshold for significant thermal degradation.[2] Thermal decomposition of azo dyes can lead to the cleavage of the azo bond, potentially forming aromatic amine byproducts.

Photostability

Hydrolytic and Dispersion Stability

The stability of this compound in aqueous solutions and other dispersion media is crucial for many applications. As a disperse dye, its stability in a dispersed state can be affected by factors such as pH, temperature, and the presence of dispersing agents. Changes in the crystalline structure of the dye particles can also impact dispersion stability.

Incompatible Materials

To ensure the stability of this compound, contact with the following materials should be avoided:

-

Acid chlorides and acid anhydrides: These can react with the amino groups of the molecule.

-

Strong oxidizing agents: These can potentially cleave the azo bond or oxidize other parts of the molecule.

Recommended Storage Conditions

Proper storage is essential to maintain the integrity and shelf life of this compound. The following conditions are recommended:

Table 2: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | Store at room temperature in a cool location. | To prevent thermal degradation. |

| Atmosphere | Store in a dry place. | To minimize potential hydrolysis and effects of humidity. |

| Container | Keep in a tightly closed container. | To protect from moisture and atmospheric contaminants. |

| Light Exposure | Protect from light. | To prevent photodegradation. |

Experimental Protocols for Stability Assessment

The following are representative protocols for assessing the stability of this compound. These are based on general methods for testing dye stability and should be adapted as needed for specific experimental contexts.

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

This protocol provides a method for determining the thermal decomposition profile of the compound.

-

Instrumentation: A thermogravimetric analyzer is required.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA sample pan.

-

Analysis Parameters:

-

Temperature Range: 25 °C to 600 °C.

-

Heating Rate: 10 °C/min.

-

Atmosphere: Inert (e.g., Nitrogen) or oxidative (e.g., Air), depending on the desired information.

-

-

Data Collection: Record the mass of the sample as a function of temperature.

-

Analysis: Determine the onset temperature of decomposition from the TGA curve.

Photostability Assessment

This protocol outlines a method for evaluating the stability of the compound under light exposure, following principles from ICH guideline Q1B for photostability testing.[3][4]

-

Instrumentation: A photostability chamber equipped with a light source that provides a combination of cool white fluorescent and near-UV lamps.

-

Sample Preparation:

-

Solid State: Place a thin layer of this compound powder in a chemically inert, transparent container. Prepare a control sample wrapped in aluminum foil to protect it from light.

-

Solution State: Prepare a solution of the compound in a suitable solvent (e.g., ethanol or acetone) in a quartz cuvette. Prepare a control sample in an amber-colored vial or wrapped in aluminum foil.

-

-

Exposure Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Analysis:

-

At specified time intervals, withdraw samples and analyze for degradation.

-

For the solid sample, visual inspection for color change and chromatographic analysis (e.g., HPLC) of a dissolved portion can be performed.

-

For the solution sample, UV-Vis spectrophotometry can be used to monitor the change in absorbance at the λmax of the dye.

-

Compare the results of the light-exposed samples to the dark controls.

-

Visualizations

Experimental Workflow for Stability Testing

The following diagram illustrates a general workflow for assessing the stability of a chemical compound like this compound.

Caption: Workflow for assessing the stability of this compound.

This guide provides a foundational understanding of the stability and storage of this compound based on available data. For critical applications, it is recommended to perform specific stability studies under conditions that mimic the intended use.

References

Spectroscopic Profile of N,N-dimethyl-4,4'-azodianiline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the azo dye N,N-dimethyl-4,4'-azodianiline, also known as Disperse Black 3. The document details its characteristic signatures in Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, offering valuable data for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of this compound is characterized by strong absorption bands in the UV and visible regions, arising from π → π* and n → π* electronic transitions within the conjugated azo-aromatic system.

| Parameter | Value | Solvent |

| λmax (π → π) | ~380-420 nm | Ethanol/Methanol |

| λmax (n → π) | ~450-500 nm | Ethanol/Methanol |

Note: The exact absorption maxima (λmax) can vary depending on the solvent polarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

¹H NMR (Proton NMR) Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-7.9 | Doublet | 2H | Aromatic protons ortho to the azo group on the dimethylamino-substituted ring |

| ~6.7-6.8 | Doublet | 2H | Aromatic protons ortho to the dimethylamino group |

| ~7.6-7.7 | Doublet | 2H | Aromatic protons ortho to the azo group on the amino-substituted ring |

| ~6.6-6.7 | Doublet | 2H | Aromatic protons ortho to the amino group |

| ~4.0 | Broad Singlet | 2H | -NH₂ protons |

| ~3.0 | Singlet | 6H | -N(CH₃)₂ protons |

Note: The solvent for this representative data is typically CDCl₃ or DMSO-d₆. Chemical shifts can vary slightly based on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | Aromatic carbon attached to the azo group (dimethylamino-substituted ring) |

| ~148 | Aromatic carbon attached to the dimethylamino group |

| ~145 | Aromatic carbon attached to the azo group (amino-substituted ring) |

| ~150 | Aromatic carbon attached to the amino group |

| ~124 | Aromatic CH ortho to the azo group (dimethylamino-substituted ring) |

| ~114 | Aromatic CH ortho to the dimethylamino group |

| ~125 | Aromatic CH ortho to the azo group (amino-substituted ring) |

| ~115 | Aromatic CH ortho to the amino group |

| ~40 | -N(CH₃)₂ carbons |

Note: The solvent for this representative data is typically CDCl₃ or DMSO-d₆.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of its key functional groups through characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Strong, Broad | N-H stretching (asymmetric and symmetric) of the primary amine (-NH₂) |

| 3080-3020 | Medium | Aromatic C-H stretching |

| 2920-2850 | Medium | Aliphatic C-H stretching of the methyl groups (-CH₃) |

| ~1620 | Strong | N-H bending (scissoring) of the primary amine |

| 1600-1580 | Strong | C=C aromatic ring stretching |

| ~1500 | Strong | C=C aromatic ring stretching |

| ~1440 | Medium | N=N stretching of the azo group |

| ~1360 | Strong | C-N stretching of the aromatic amine |

| 850-800 | Strong | C-H out-of-plane bending for para-disubstituted aromatic rings |

Note: The spectrum is typically acquired on a solid sample using a KBr pellet or as a thin film.

Experimental Protocols

The following sections outline the general methodologies for obtaining the spectroscopic data presented above.

UV-Vis Spectroscopy

Objective: To determine the electronic absorption maxima (λmax) of the compound.

Procedure:

-

A stock solution of this compound is prepared by dissolving a precisely weighed amount of the compound in a suitable spectroscopic grade solvent (e.g., ethanol or methanol) to a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).

-

A series of dilutions are made from the stock solution to obtain solutions of varying concentrations.

-

The UV-Vis spectrophotometer is calibrated using the pure solvent as a blank.

-

The absorbance of each solution is measured over a wavelength range of 250-700 nm.

-

The wavelength at which the maximum absorbance occurs is recorded as λmax.

NMR Spectroscopy

Objective: To elucidate the molecular structure by analyzing the chemical environment of the protons and carbon atoms.

Procedure:

-

Approximately 5-10 mg of the this compound sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is added if not already present in the solvent.

-

The NMR tube is placed in the spectrometer's probe.

-

For ¹H NMR, the spectrum is acquired using a standard pulse sequence. Key parameters include the spectral width, number of scans, and relaxation delay.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

The acquired data is processed (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are referenced to TMS (0 ppm).

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure (KBr Pellet Method):

-

A small amount of this compound (1-2 mg) is ground with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

A portion of the mixture is transferred to a pellet press.

-

A vacuum is applied to remove air, and pressure is applied to form a thin, transparent pellet.

-

The KBr pellet is placed in the sample holder of the FT-IR spectrometer.

-

A background spectrum of the empty sample compartment is recorded.

-

The IR spectrum of the sample is then recorded over the range of 4000-400 cm⁻¹.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

fundamental chemical properties of N,n-dimethyl-4,4'-azodianiline

An In-depth Technical Guide on the Core Chemical Properties of N,N-dimethyl-4,4'-azodianiline

Introduction

This compound (CAS No. 539-17-3) is a prominent member of the azo dye family, characterized by the presence of an azo group (-N=N-) connecting two substituted aniline rings.[1][2] Also known by synonyms such as 4-Amino-4′-(dimethylamino)azobenzene and C.I. Disperse Black 3, this compound serves as a versatile chemical intermediate and a functional dye.[1][2][3] Its extended π-conjugated system is responsible for its intense color, making it valuable in the manufacturing of dyes and pigments for textiles and plastics.[4] Beyond its role as a colorant, it is utilized in diagnostic assays, including hematology and histology, and as a reagent in specialized organic synthesis.[1][4] This guide provides a comprehensive overview of its fundamental chemical properties, synthesis, and safety protocols, tailored for researchers and professionals in chemical and pharmaceutical development.

Core Chemical and Physical Properties

The fundamental identity and physical characteristics of this compound are summarized in the tables below. These data are essential for its proper handling, application, and analysis.

Table 1: Chemical Identifiers

| Property | Value | Reference |

| IUPAC Name | 4-[[4-(dimethylamino)phenyl]diazenyl]aniline | [3] |

| Synonyms | 4-(4-Dimethylaminophenylazo)aniline, 4-Amino-4'-(dimethylamino)azobenzene, Disperse Black 3 | [1][2][3] |

| CAS Number | 539-17-3 | [1][2][3] |

| Molecular Formula | C₁₄H₁₆N₄ | [2][3][4] |

| Molecular Weight | 240.30 g/mol | [1][2][3] |

| SMILES | CN(C)c1ccc(cc1)N=Nc2ccc(N)cc2 | [1] |

| InChI | 1S/C14H16N4/c1-18(2)14-9-7-13(8-10-14)17-16-12-5-3-11(15)4-6-12/h3-10H,15H2,1-2H3/b17-16+ | [1] |

| InChIKey | BVRIUXYMUSKBHG-WUKNDPDISA-N | [1] |

Table 2: Physical Properties

| Property | Value | Reference |

| Appearance | Dark orange to rust-brown crystalline powder, crystals, or chunks. | [1][5] |

| Melting Point | 190 °C (decomposes).[1][4] An alternative source reports a melting point of 186-187 °C.[5] | |

| Solubility | Soluble in ethanol, acetone, and carbon tetrachloride.[5] | |

| Storage Temperature | Room temperature. | [1] |

Spectroscopic Data

The structural features of this compound give rise to a distinct spectroscopic profile, which is crucial for its identification and characterization.

Table 3: Spectroscopic Data

| Technique | Characteristic Data |

| UV-Vis | Exhibits strong absorption in the visible spectrum due to π→π* and n→π* electronic transitions within the extended conjugated system of the azo chromophore. |

| Infrared (IR) | Shows characteristic absorption bands corresponding to N-H stretching (primary amine), C-H stretching (aromatic and methyl groups), C=C stretching (aromatic rings), and the N=N azo group stretch. |

| ¹H NMR | The proton NMR spectrum displays signals in the aromatic region corresponding to the protons on the two phenyl rings, a signal for the primary amine (-NH₂) protons, and a distinct singlet for the six equivalent protons of the N,N-dimethyl group.[6] |

| Mass Spectrometry | The mass spectrum features a molecular ion peak (M⁺) at an m/z ratio corresponding to its molecular weight of approximately 240.14.[3] |

Synthesis and Purification

The synthesis of this compound is a multi-step process involving classical organic reactions.

Experimental Protocol: Synthesis

A common synthetic route involves a three-step process starting from 4-nitroaniline:[5]

-

Diazotization: 4-Nitroaniline is treated with sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding 4-nitrobenzene diazonium salt.

-

Azo Coupling: The freshly prepared diazonium salt is reacted with N,N-dimethylaniline in a coupling reaction. The electrophilic diazonium ion attacks the electron-rich para-position of the N,N-dimethylaniline ring to form the intermediate, 4-nitro-4'-(dimethylamino)azobenzene.

-

Reduction: The nitro group of the intermediate is selectively reduced to a primary amine group. This can be achieved using various reducing agents, such as sodium sulfide (Na₂S), to yield the final product, this compound.

Experimental Protocol: Purification

The crude product obtained from the synthesis can be purified by recrystallization. A common method involves dissolving the solid in aqueous ethanol and allowing it to crystallize upon cooling to yield a purified product.[5]

Applications and Logical Relationships

The specific structural features of this compound directly correlate to its diverse applications in science and industry.

The compound's utility stems from its molecular structure:

-

Azo Chromophore (-N=N-): This group, combined with the extended conjugation across the phenyl rings, is responsible for absorbing light in the visible spectrum, which gives the molecule its intense color.[4] This property is fundamental to its use as a dye.

-

Reactive Amine Groups: The primary (-NH₂) and tertiary (-N(CH₃)₂) amine groups serve as reactive sites for further chemical modifications, such as in the synthesis of Schiff bases, making it a valuable chemical intermediate.[1]

-

Colorimetric Properties: The distinct color allows for its use in colorimetric assays and as a stain in histological and hematological diagnostics, where it can selectively bind to and visualize specific cellular components.[1][4]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to minimize exposure and risk.

Table 4: Safety and Hazard Information

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Irritation | Irritant | Warning | H315: Causes skin irritation[1][3] |

| Eye Irritation | Irritant | Warning | H319: Causes serious eye irritation[1][3] |

| Specific Target Organ Toxicity (Single Exposure) | Irritant | Warning | H335: May cause respiratory irritation[1][3] |

Handling and Storage Protocols

-

Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical safety goggles, gloves, and a dust mask (e.g., N95 type) to prevent eye, skin, and respiratory contact.[1][7]

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood to keep airborne concentrations low and avoid inhalation.[7][8]

-

Handling Practices: Avoid generating dust.[7] Wash hands thoroughly after handling.[7][8] Do not eat, drink, or smoke in the work area.[8]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[1][7][8]

-

Spills: For minor spills, clean up using dry procedures to avoid generating dust and place the material in a suitable, labeled container for disposal.[8]

In case of accidental exposure, it is critical to seek medical attention. Ingestion may be harmful, and chronic exposure may lead to conditions such as methemoglobinemia.[7]

References

- 1. N,N-二甲基-4,4′-二胺基偶氮苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. 4-((4-aminophenyl)azo)-N,N-dimethylaniline | C14H16N4 | CID 10872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 539-17-3 [chemicalbook.com]

- 6. This compound(539-17-3) 1H NMR [m.chemicalbook.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

N,n-dimethyl-4,4'-azodianiline safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of N,N-dimethyl-4,4'-azodianiline

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for all laboratory chemicals is paramount. This guide provides a comprehensive overview of the safety data and handling precautions for this compound (CAS No. 539-17-3), a disperse azo dye.

Chemical Identification and Physical Properties

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 4-Amino-4'-(dimethylamino)azobenzene, C.I. 11025, Disperse Black 3[1] |

| CAS Number | 539-17-3 |

| Molecular Formula | C14H16N4[2] |

| Molecular Weight | 240.30 g/mol [3] |

| Appearance | Dark orange to rust brown crystalline powder or chunks[2][4] |

| Melting Point | 190 °C (decomposes)[2] |

| Solubility | Sparingly soluble in water. Soluble in ethanol and acetone.[2][4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard and precautionary statements.

GHS Hazard Classification

| Hazard Class | Hazard Category |

| Skin Irritation | 2[3] |

| Eye Irritation | 2[3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation)[3] |

| Acute Toxicity (Oral) | Category 4 |

| Acute Toxicity (Dermal) | Category 4 |

| Acute Toxicity (Inhalation) | Category 4 |

| Suspected of causing genetic defects | Category 2 |

Source: PubChem, Sigma-Aldrich, Loba Chemie[3][5]

Hazard and Precautionary Statements

| Code | Statement |

| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled.[5] |

| H315 | Causes skin irritation.[3] |

| H319 | Causes serious eye irritation.[3] |

| H335 | May cause respiratory irritation.[3] |

| H341 | Suspected of causing genetic defects.[5] |

| P261 | Avoid breathing dust. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. |

| P301 + P312 + P330 | IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell. Rinse mouth. |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[3] |

| P501 | Dispose of contents/ container to an approved waste disposal plant.[3] |

Source: PubChem, Sigma-Aldrich[3]

Toxicological Data

Accidental ingestion of this material may be harmful.[4] Animal experiments suggest that ingestion of less than 150 grams may be fatal or cause serious health damage.[4]

| Test | Route | Species | Dose |

| LD50 | Intraperitoneal | Rat | 350 mg/kg[4] |

| LD50 | Intraperitoneal | Mouse | 350 mg/kg[4] |

Source: Santa Cruz Biotechnology, Inc.[4]

Chronic exposure may lead to anemia and methemoglobinemia, which is characterized by dizziness, drowsiness, headache, shortness of breath, and a bluish discoloration of the skin due to deficient oxygenation of the blood.[1]

Experimental Protocols

Detailed experimental protocols for the toxicological data cited are not publicly available. The LD50 values are standard toxicological metrics, and the methodologies would follow established guidelines such as those from the OECD or EPA for acute toxicity testing. These protocols generally involve administering the substance to animals at various doses to determine the lethal dose for 50% of the test population.

Handling and Storage Precautions

Proper handling and storage are crucial to minimize exposure and ensure safety.

Handling:

-

Avoid all personal contact, including inhalation.[4]

-

Use in a well-ventilated area or under a fume hood.[4]

-

Do not eat, drink, or smoke when handling this product.[4]

-

Minimize dust generation and accumulation.[1]

-

Keep containers securely sealed when not in use.[4]

Storage:

-

Store in a cool, dry, and well-ventilated place.[1]

-

Keep containers tightly closed.[1]

-

Store away from incompatible materials such as oxidizing agents, acids, acid chlorides, and acid anhydrides.[4]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]

-

Skin Protection: Wear appropriate gloves and protective clothing to prevent skin exposure.[1]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[1]

Emergency Procedures and First Aid

Spills and Leaks:

-

Minor Spills: Remove all ignition sources. Clean up spills immediately. Use dry clean-up procedures and avoid generating dust. Place in a suitable, labeled container for waste disposal.[4]

-

Major Spills: Alert emergency responders. Evacuate the area. Control personal contact by wearing protective clothing and a respirator. Prevent spillage from entering drains or water courses.[4]

First Aid Measures:

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

-

Ingestion: Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Visualized Workflows and Classifications

The following diagrams illustrate the recommended handling workflow and the GHS hazard classification for this compound.

References

Theoretical and Computational Deep Dive into N,N-dimethyl-4,4'-azodianiline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of N,N-dimethyl-4,4'-azodianiline, a significant member of the azobenzene derivative family. This document details the synthesis, characterization, and in-silico analysis of this compound, offering a valuable resource for researchers in materials science, dye chemistry, and pharmacology. The guide summarizes key quantitative data, outlines detailed experimental and computational methodologies, and presents visual workflows to facilitate a deeper understanding of the structure-property relationships of this compound.

Introduction

This compound, also known as Disperse Black 3, is an azo dye characterized by the presence of a dimethylamino group and an amino group at the para positions of the two phenyl rings connected by an azo bridge (-N=N-).[1] Like other azobenzene derivatives, it exhibits photochromism, undergoing reversible isomerization between its more stable trans (E) and metastable cis (Z) forms upon light irradiation. This photoswitching capability makes it a molecule of interest for applications in molecular switches, optical data storage, and photopharmacology.

Understanding the electronic structure, spectroscopic properties, and isomerization dynamics of this compound is crucial for the rational design of novel functional materials. Theoretical and computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating these properties at a molecular level. This guide will delve into both the experimental and computational aspects of this compound, providing a foundational understanding for further research and development.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a diazo coupling reaction. A generalized protocol is as follows:

-

Diazotization of p-aminodimethylaniline:

-

Dissolve N,N-dimethyl-p-phenylenediamine in an acidic solution (e.g., hydrochloric acid) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature and stirring vigorously. The reaction progress can be monitored by testing for the presence of nitrous acid with starch-iodide paper. The completion of the reaction yields the corresponding diazonium salt solution.

-

-

Coupling Reaction:

-

In a separate vessel, dissolve aniline in a suitable solvent.

-

Slowly add the freshly prepared diazonium salt solution to the aniline solution with continuous stirring, while maintaining a low temperature.

-

The coupling reaction is often facilitated by adjusting the pH to a slightly acidic or neutral range.

-

The formation of the azo dye is indicated by the appearance of a colored precipitate.

-

-

Isolation and Purification:

-

Allow the reaction to proceed for a sufficient duration to ensure complete precipitation.

-

Collect the crude product by filtration.

-

Wash the precipitate with cold water to remove any unreacted salts and other water-soluble impurities.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

-

Characterization Techniques

The synthesized this compound can be characterized using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms, respectively.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule. Characteristic peaks for N-H stretching of the primary amine, C-N stretching, N=N stretching, and aromatic C-H bending are expected.

-

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to study the electronic transitions within the molecule. Azobenzene derivatives typically exhibit a strong π → π* transition in the UV region and a weaker n → π* transition in the visible region.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns, further confirming its identity.

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 539-17-3 | [2] |

| Molecular Formula | C₁₄H₁₆N₄ | [2][3] |

| Molecular Weight | 240.30 g/mol | [2] |

| Melting Point | 190 °C (dec.) | [1] |

| Appearance | Powder, crystals, or chunks |

Spectroscopic Data (Typical)

| Technique | Expected Peaks/Signals |

| ¹H NMR | Aromatic protons (multiple signals), -NH₂ protons (a broad singlet), and -N(CH₃)₂ protons (a singlet). |

| ¹³C NMR | Aromatic carbons (multiple signals), and aliphatic carbons of the methyl groups. |

| IR (cm⁻¹) | ~3400-3300 (N-H stretch), ~3100-3000 (Aromatic C-H stretch), ~1600 (N-H bend), ~1500 (N=N stretch), ~1300 (C-N stretch). |

| UV-Vis (nm) | Strong π → π* transition (UV region), Weak n → π* transition (Visible region). |

Computational Studies

Computational chemistry provides valuable insights into the geometric, electronic, and spectroscopic properties of this compound. Density Functional Theory (DFT) is a widely used method for such investigations.

Computational Protocol

A standard computational workflow for studying this compound involves the following steps:

-